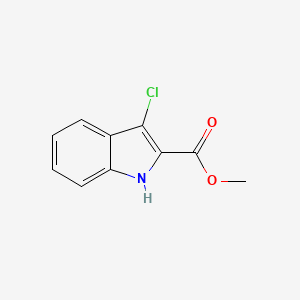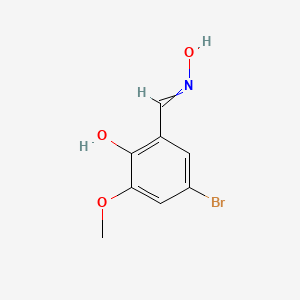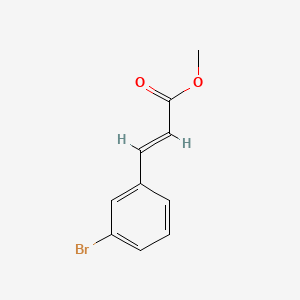
4-(Benzyloxy)-3-fluorophenol
Overview
Description
4-(Benzyloxy)-3-fluorophenol, also known as 4-Fluorobenzyloxy phenol, is a chemical compound used in a variety of scientific research applications. It is a synthetic phenol that is a derivative of benzyl alcohol and is composed of a benzene ring with an oxygen atom and a fluorine atom attached to the ring. This compound has a melting point of 69-72°C and is soluble in methanol, ethanol and other organic solvents. This compound has been used in a variety of scientific research applications due to its unique properties, including its ability to interact with other molecules, its relatively low toxicity and its ability to act as a catalyst in certain reactions.
Scientific Research Applications
Anaerobic Transformation in Environmental Processes
- Anaerobic Transformation of Phenol to Benzoate : Research indicates that isomeric fluorophenols, such as 4-(Benzyloxy)-3-fluorophenol, can be used to study the transformation of phenol to benzoate in anaerobic environments. These compounds help elucidate the mechanism of transformation, particularly in the context of environmental biodegradation processes (Genthner, Townsend, & Chapman, 1989).
Applications in Fluorescent Probes
- Sensing pH and Metal Cations : this compound derivatives are used in the development of fluorescent probes that are sensitive to pH changes and can detect specific metal cations. This research is particularly relevant in the field of analytical chemistry and bioimaging (Tanaka et al., 2001).
Use in Radiopharmaceutical Synthesis
- Synthesis of 4-[¹⁸F]Fluorophenol : Compounds like this compound are utilized as precursors in the synthesis of 4-[¹⁸F]Fluorophenol, a key intermediate for more complex radiopharmaceuticals. This application is significant in nuclear medicine and diagnostic imaging (Helfer et al., 2013).
Applications in Polymer Chemistry
- Synthesis and Characterization of High-Performance Polymers : Fluorinated analogs derived from this compound have been studied for their applications in high-performance polymers. These polymers demonstrate excellent thermal properties and solubility, making them suitable for engineering plastics and membrane materials (Xiao et al., 2003).
Environmental Biodegradation
- Degradation by Microbial Cultures : Studies have shown that compounds like this compound can be transformed and degraded by certain microbial cultures, contributing to our understanding of environmental biodegradation and pollutant removal processes (Londry & Fedorak, 1993).
Synthesis of Pharmaceutical Intermediates
- Synthesis of Active Pharmaceutical Intermediates : The compound plays a role in the synthesis of active pharmaceutical intermediates (APIs) like 4-Benzyloxy propiophenone, used in drug production. This is crucial for the pharmaceutical industry in developing effective medications (Yadav & Sowbna, 2012).
Mechanism of Action
Target of Action
The primary target of 4-(Benzyloxy)-3-fluorophenol is the enzyme monoamine oxidase B (MAO-B) . This enzyme plays a crucial role in the metabolism of monoamines, including neurotransmitters such as dopamine, norepinephrine, and serotonin .
Mode of Action
This compound, also known as Monobenzone , acts as a depigmenting agent . It is proposed that it increases the excretion of melanin from the melanocytes . This effect is erratic and may take one to four months to occur while existing melanin is lost with normal sloughing of the stratum corneum .
Biochemical Pathways
The compound’s action primarily affects the melanin biosynthesis pathway . By increasing the excretion of melanin from melanocytes, it disrupts the normal balance of melanin production and degradation, leading to a net decrease in melanin levels . This can result in depigmentation of the skin, a downstream effect that is utilized in the treatment of conditions like vitiligo .
Pharmacokinetics
This suggests that the compound’s bioavailability may be influenced by the route of administration and the presence of glucose .
Result of Action
The primary molecular effect of this compound is the increased excretion of melanin from melanocytes, leading to a decrease in melanin levels . On a cellular level, this can cause depigmentation of the skin .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, factors like light, temperature, and the presence of other chemicals can affect the stability and efficacy of many chemical compounds . .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-fluoro-4-phenylmethoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FO2/c14-12-8-11(15)6-7-13(12)16-9-10-4-2-1-3-5-10/h1-8,15H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYIIGCADGAQVFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00363420 | |
| Record name | 4-(Benzyloxy)-3-fluorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00363420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
81228-25-3 | |
| Record name | 4-(Benzyloxy)-3-fluorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00363420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[3-(trifluoromethyl)-2-pyridinyl]-1H-indole-3-carbaldehyde](/img/structure/B1332580.png)




![2-{[3-(Trifluoromethyl)benzyl]oxy}-1-naphthaldehyde](/img/structure/B1332624.png)



![Methyl 4'-hydroxy[1,1'-biphenyl]-4-carboxylate](/img/structure/B1332660.png)
![2-[(2-Fluorophenyl)methoxy]naphthalene-1-carbaldehyde](/img/structure/B1332671.png)


